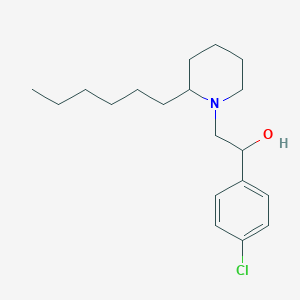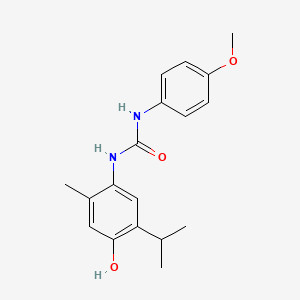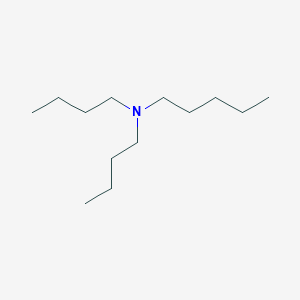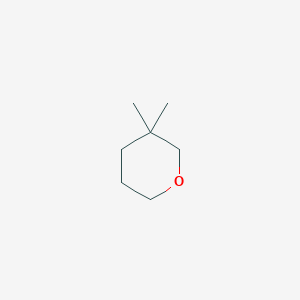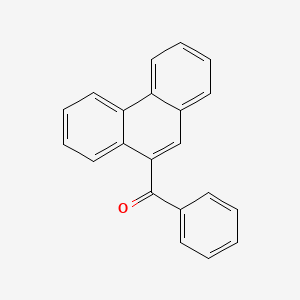
(Phenanthren-9-YL)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenanthren-9-YL)(phenyl)methanone is an organic compound that features a phenanthrene ring system attached to a phenyl group via a methanone (carbonyl) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-9-YL)(phenyl)methanone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of phenanthrene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenanthren-9-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Phenanthrenyl ketal and 9-fluorenones.
Reduction: Phenanthren-9-yl(phenyl)methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(Phenanthren-9-YL)(phenyl)methanone has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of (Phenanthren-9-YL)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses. For example, its oxidation products can interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthren-9-yl(phenyl)methanol: A reduced form of (Phenanthren-9-YL)(phenyl)methanone with a hydroxyl group instead of a carbonyl group.
Phenanthren-9-yl(phenyl)methane: A fully reduced form with a methylene linkage instead of a carbonyl group.
Phenanthren-9-yl(phenyl)ketone: A similar compound with a different substitution pattern on the phenanthrene ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties.
Propriétés
Numéro CAS |
6453-95-8 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
phenanthren-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H |
Clé InChI |
HSYAOSMSNZEFTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



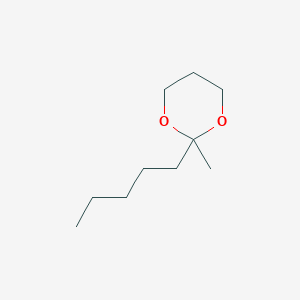


![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)



